
ML141
描述
准备方法
ML141 的合成涉及多个步骤,包括吡唑环的形成以及随后的磺酰胺形成。详细的合成路线和反应条件通常是专有的,并且可能因制造商而略有不同。总体方法包括以下步骤:
吡唑环的形成: 此步骤涉及肼衍生物与二酮反应形成吡唑环。
磺酰胺的形成: 然后将吡唑中间体与磺酰氯反应形成最终的磺酰胺产物.
This compound 的工业生产方法尚未广泛公布,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
ML141 会发生多种类型的化学反应,包括:
氧化: this compound 可以在特定条件下被氧化,尽管这对于该化合物来说并不常见。
还原: 还原反应可以在磺酰胺基团上进行,但这对于其生物活性通常并不相关。
这些反应中常用的试剂和条件包括强氧化剂或还原剂,以及各种催化剂以促进取代反应。这些反应形成的主要产物取决于所用试剂和特定条件。
科学研究应用
Cancer Research
ML141 has shown promise in inhibiting cancer cell migration and proliferation. In vitro studies have demonstrated its effectiveness against various cancer types:
- Ovarian Cancer : this compound inhibits ovarian cancer cell migration with an effective concentration (EC50) of approximately 2.1 μM, indicating its potential as a therapeutic agent in managing ovarian malignancies .
- Neuroblastoma : The compound protects against apoptosis induced by metformin in neuroblastoma cells, enhancing the efficacy of other chemotherapeutic agents like caffeine by modulating cell death pathways .
- Breast Cancer : In mouse models with MDA-MB 231-derived tumors, this compound inhibited tumor growth by suppressing Cdc42 activity, thereby improving the effectiveness of tamoxifen treatment .
Stem Cell Research
This compound has been investigated for its role in promoting differentiation in stem cells:
- Hepatocyte Differentiation : Research indicates that this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells by modulating the Wnt5a/PI3K/miR-122 signaling pathway. This suggests its utility in regenerative medicine and liver-related therapies .
Infectious Disease Management
The compound has also been evaluated for its effects on bacterial infections:
- Klebsiella pneumoniae : this compound demonstrated a dose-dependent reduction in the invasion of Klebsiella pneumoniae, indicating potential applications in combating bacterial infections .
- Granulocyte Colony-Stimulating Factors : It was found to increase the mobilization of hematopoietic stem and progenitor cells when induced by granulocyte colony-stimulating factors, suggesting a role in enhancing immune responses during infections .
Mechanistic Insights
The mechanism of action for this compound primarily involves the inhibition of Cdc42 GTPase activity. By binding to Cdc42, this compound disrupts its interaction with downstream effectors involved in signaling pathways that regulate cell shape and movement. This selectivity is crucial as it allows for targeted therapeutic interventions without significantly affecting other Rho family members like Rac1 and RhoA .
Data Table: Summary of this compound Applications
Application Area | Target Cell Type | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer Research | Ovarian Cancer | Inhibition of Cdc42 GTPase | Reduces cell migration (EC50 = 2.1 μM) |
Neuroblastoma | Protection against apoptosis | Enhances effects of caffeine | |
Breast Cancer | Tumor growth inhibition | Synergizes with tamoxifen | |
Stem Cell Differentiation | Human Adipose-Derived MSCs | Modulates Wnt5a/PI3K/miR-122 pathway | Promotes hepatocyte differentiation |
Infectious Disease | Hematopoietic Stem Cells | Enhances mobilization via granulocyte factors | Increases stem/progenitor cell mobilization |
Klebsiella pneumoniae | Reduces bacterial invasion | Dose-dependent inhibition |
Case Studies and Research Findings
- Inhibition Mechanisms : A study detailed how this compound selectively inhibits Cdc42 over other Rho GTPases, emphasizing its potential for targeted therapies without off-target effects .
- Stem Cell Differentiation : Another research highlighted the role of Cdc42 in aging and its impact on stem cell functionality, where this compound was shown to enhance differentiation processes crucial for liver function restoration .
- Cancer Treatment Synergies : A comprehensive analysis indicated that combining this compound with existing chemotherapeutics could lead to improved outcomes in cancer therapies, particularly by enhancing drug effectiveness through Cdc42 inhibition .
作用机制
ML141 通过与 Cdc42 蛋白的变构位点结合而发挥作用,Cdc42 蛋白是 Rho 家族 GTPase 的成员。这种结合会导致 Cdc42 的构象变化,阻止其与下游效应子相互作用。 因此,this compound 抑制了 Cdc42 介导的过程,如丝状伪足形成、细胞迁移和信号转导 . 所涉及的分子靶点和途径包括 Wnt5a/PI3K/miR-122 途径,该途径在肝细胞分化和其他细胞过程中起着至关重要的作用 .
相似化合物的比较
与其他 Rho 家族 GTPase 抑制剂相比,ML141 在其对 Cdc42 的高特异性和选择性方面是独一无二的。类似的化合物包括:
CID 1067700: 另一种 Rho 家族 GTPase 的抑制剂,但具有不同的特异性和效力.
Rac1 抑制剂 II: 靶向 Rac1,另一个 Rho 家族成员,但不抑制 Cdc42.
Cdc42 抑制剂 II: 另一种 Cdc42 抑制剂,但与 this compound 相比具有不同的结合特性和功效.
This compound 由于其可逆的非竞争性抑制机制而脱颖而出,使其成为研究 Cdc42 介导的过程而不会产生明显脱靶效应的宝贵工具 .
生物活性
ML141, chemically known as 4-[4,5-Dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide, is a potent allosteric inhibitor of the Rho GTPase Cdc42. Its selective inhibition of Cdc42 has significant implications for various biological processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.
This compound functions primarily as a non-competitive inhibitor of Cdc42 with an EC50 value of approximately 2.1 μM. It selectively inhibits Cdc42 over other Rho GTPases such as Rac1 and Rab2, making it a valuable tool for studying the specific roles of Cdc42 in cellular functions . The compound interferes with nucleotide binding to Cdc42, thereby disrupting its signaling pathways involved in cell adhesion, cytoskeletal arrangement, and motility .
Inhibition of Hepatocyte Differentiation
Recent studies have demonstrated that this compound enhances the hepatocyte differentiation of human adipose-derived stem cells (hADSCs) from aged donors. The treatment with this compound resulted in a significant decrease in Cdc42-GTP levels and promoted the expression of hepatic genes such as albumin and cytochrome P450 enzymes. This suggests that this compound can reverse age-related impairments in stem cell differentiation by modulating key signaling pathways including Wnt5a/PI3K/miR-122 .
Impact on Cancer Cell Migration
This compound has shown efficacy in inhibiting the migration of ovarian cancer cells in vitro. By selectively targeting Cdc42, this compound disrupts the cellular mechanisms that facilitate cancer cell motility, indicating its potential as an anti-metastatic agent . This effect is particularly relevant in the context of cancer therapy, where inhibiting metastasis is crucial for improving patient outcomes.
Study on Aged hADSCs
In a controlled study involving hADSCs isolated from 61 women of varying ages, this compound was administered during two phases: initiation (days -2 to 14) and maturation (days 14 to 28). The results indicated that this compound significantly improved the differentiation potential of aged hADSCs into hepatocyte-like cells, as evidenced by enhanced gene expression related to liver function and increased production of albumin .
Parameter | Control | This compound (D−2/14) | This compound (D14/28) |
---|---|---|---|
Cdc42-GTP Levels | High | Low | Moderate |
Hepatic Gene Expression | Low | High | Moderate |
Albumin Production | Low | High | Moderate |
Cell Viability | Normal | Increased | Increased |
Study on Ovarian Cancer Cells
In another study focusing on ovarian cancer cell lines, this compound was found to suppress cell migration significantly. The inhibition was associated with alterations in the cytoskeletal dynamics regulated by Cdc42, demonstrating the compound's utility in cancer research .
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。